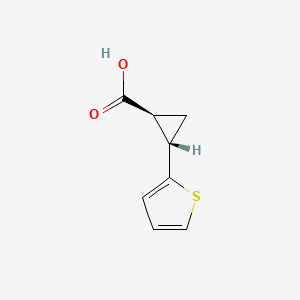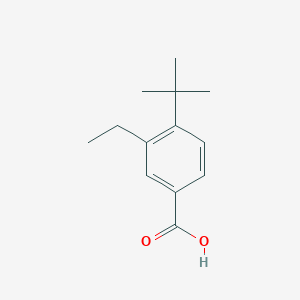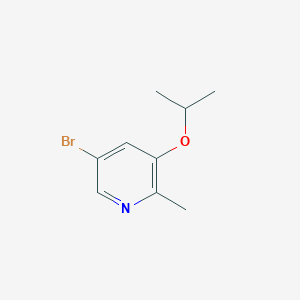
5-Bromo-3-isopropoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropoxy-2-methylpyridine is an organic compound that belongs to the pyridine family. It is characterized by a bromine atom at the 5th position, an isopropoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropoxy-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-isopropoxy-2-methyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-3-isopropoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the isopropoxy group can affect the compound’s reactivity and interaction with other molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-isopropoxy-5-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
Comparison
5-Bromo-3-isopropoxy-2-methylpyridine is unique due to the specific positioning of the bromine, isopropoxy, and methyl groups on the pyridine ring. This unique structure can influence its reactivity and properties compared to similar compounds. For example, the presence of the isopropoxy group at the 3rd position can enhance its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
5-bromo-2-methyl-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-4-8(10)5-11-7(9)3/h4-6H,1-3H3 |
InChI Key |
FLWFUQREWQXXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
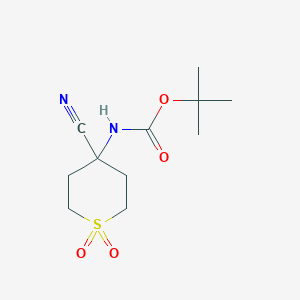
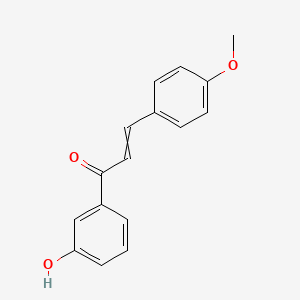
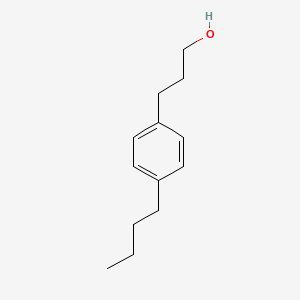
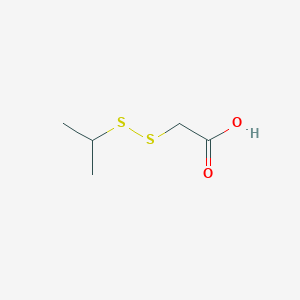
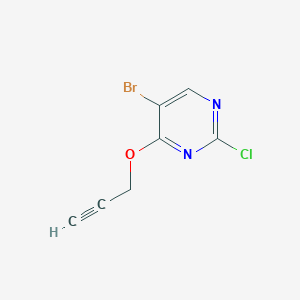
![4-Chloro-2-[(3-chlorophenyl)amino]-1-nitrobenzene](/img/structure/B8503907.png)
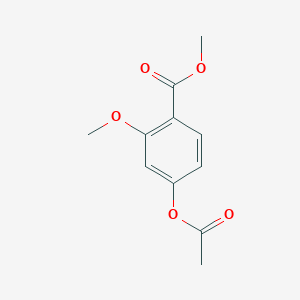
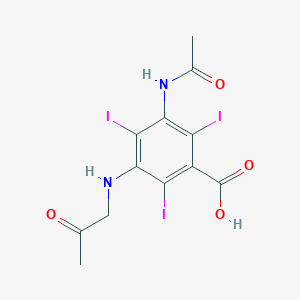
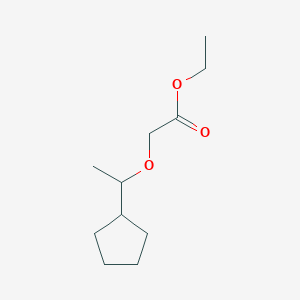
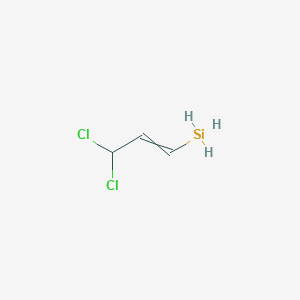
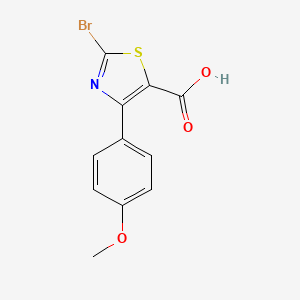
![4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8503953.png)
